molecular formula C17H23NO6 B6292729 Boc-L-Ala-O-CH2-Ph-CH2-COOH CAS No. 77292-90-1

Boc-L-Ala-O-CH2-Ph-CH2-COOH

Cat. No.: B6292729
CAS No.: 77292-90-1
M. Wt: 337.4 g/mol
InChI Key: JZKGAZVMCBSPCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Ala-O-CH2-Ph-CH2-COOH, also known as tert-Butoxycarbonyl-L-alanine benzyl ester, is a synthetic amino acid derivative. It is widely employed in peptide synthesis and various biochemical applications. The compound has a molecular formula of C17H23NO6 and a molecular weight of 337.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Ala-O-CH2-Ph-CH2-COOH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Ala-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-L-Ala-O-CH2-Ph-CH2-COOH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-L-Ala-O-CH2-Ph-CH2-COOH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the free amine, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid residue (L-alanine) and its application in peptide synthesis. The Boc protection and benzyl ester functionalities make it a versatile intermediate in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKGAZVMCBSPCK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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